

Introduction: The Strategic Value of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1331656

[Get Quote](#)

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds. Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.^[1]

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable building block for drug discovery. Its strategically placed functional groups—a reactive bromide, a nucleophilic nitrogen, and an ester moiety—provide multiple handles for synthetic diversification, allowing researchers to explore chemical space efficiently.^[2] The bromide at the C4 position is especially crucial, serving as an ideal anchor for transition-metal-catalyzed cross-coupling reactions, a foundational technology for constructing complex molecular architectures.

Molecular Profile and Isomeric Considerations

Accurate identification is paramount. The precise arrangement of substituents on the pyrazole ring dictates the molecule's reactivity and biological interactions. The subject of this guide is specifically **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate**.

- CAS Number: 400877-53-4^[1]
- Molecular Formula: C₇H₉BrN₂O₂

- Molecular Weight: 233.06 g/mol

Caption: Structure of **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate**.

Trustworthiness Advisory: Researchers must exercise diligence during procurement. Several constitutional isomers of this compound exist, such as Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 139308-52-4).^[3] While structurally similar, their reactivity and the spatial orientation of resulting products will differ. Always verify the CAS number and structure against the supplier's Certificate of Analysis (CoA).

Physicochemical Properties

Property	Value	Source
CAS Number	400877-53-4	[1]
Molecular Formula	C ₇ H ₉ BrN ₂ O ₂	[1]
Molecular Weight	233.06 g/mol	[1]
Appearance	Typically a solid (White to off-white)	General
Storage	Sealed in dry, Room Temperature, Inert atmosphere	[1] [3]

Sourcing and Procurement of Key Intermediates

Identifying a reliable supplier is the first critical step in any research campaign. The following table provides a list of vendors who have listed **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate** or its isomers. Purity and analytical confirmation are key decision criteria.

Supplier	Product Name	CAS Number Listed	Purity
Lab-Chemicals.com	Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate	400877-53-4	97%
Alchem Pharmtech	ETHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE	NULL	N/A
Sigma-Aldrich	Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate	139308-52-4	95%
BLD Pharm	Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate	105486-72-4	N/A

Note: This table is for informational purposes. Availability and specifications are subject to change. Researchers should always contact the supplier directly for current data.

Application in Synthesis: A Case Study in Suzuki-Miyaura Cross-Coupling

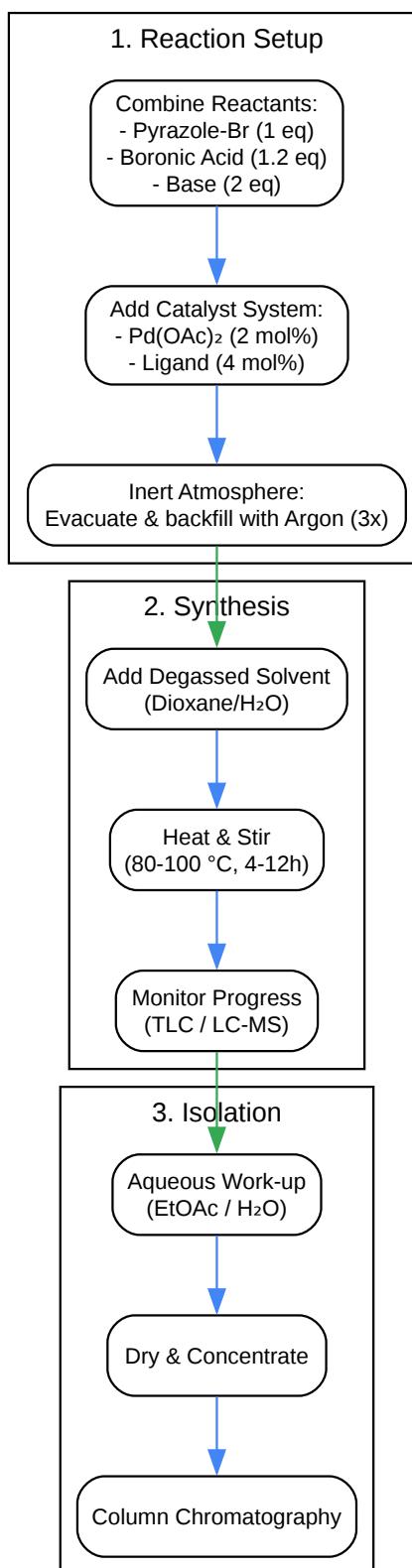
The C4-bromide of the pyrazole ring is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is a robust and widely used transformation for this purpose.^[4]

Expertise & Causality: The choice of a Suzuki coupling is strategic. The reaction conditions are generally mild, tolerant of various functional groups (like the ethyl ester on our substrate), and the boronic acid coupling partners are often commercially available or readily prepared and are of low toxicity.^[4] The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is an illustrative procedure adapted from established methodologies for aryl halides and should be optimized for specific substrates.[\[5\]](#)[\[6\]](#)

Objective: To couple **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate** with a representative partner, Phenylboronic Acid.


Materials:

- **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate** (1.0 eq)
- Phenylboronic Acid (1.2 eq)
- Palladium(II) Acetate [$\text{Pd}(\text{OAc})_2$] (0.02 eq)
- Triphenylphosphine [PPh_3] (0.04 eq) or a suitable Buchwald ligand
- Sodium Carbonate (Na_2CO_3) (2.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 mixture)
- Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate** (1.0 eq), Phenylboronic Acid (1.2 eq), and Sodium Carbonate (2.0 eq).
- **Catalyst Addition:** In a separate vial, pre-mix the Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.
- **Inerting the Atmosphere:** Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
- **Solvent Addition:** Degas the Dioxane/Water solvent mixture by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired coupled product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a representative Suzuki-Miyaura coupling.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of both starting materials and products. Upon receiving **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate**, its identity and purity should be confirmed.

Analytical Technique	Expected Signature for Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
¹ H NMR	~8.0 ppm (s, 1H): Proton at C5 of the pyrazole ring.~4.4 ppm (q, 2H): Methylene (-CH ₂ -) protons of the ethyl ester.~4.0 ppm (s, 3H): Methyl (-CH ₃) protons on the pyrazole nitrogen.~1.4 ppm (t, 3H): Methyl (-CH ₃) protons of the ethyl ester.
¹³ C NMR	Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule.
Mass Spec (MS)	Look for the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). For C ₇ H ₉ BrN ₂ O ₂ , the expected m/z would be [M+H] ⁺ at 233.0 and 235.0.
Infrared (IR)	Expect a strong carbonyl (C=O) stretch from the ester at ~1720 cm ⁻¹ .

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Safety, Handling, and Storage

Professional laboratory practice dictates that this compound be treated as potentially hazardous. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

- Hazard Classification: While a specific classification for this exact CAS number is not universally available, related bromo-aromatic compounds are often classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[3]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended.[\[1\]](#)

Conclusion

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a high-value, versatile chemical intermediate for pharmaceutical and agrochemical research. Its utility, particularly in robust C-C bond-forming reactions, allows for the efficient synthesis of novel and complex molecular entities. By adhering to the principles of careful sourcing, rigorous analytical validation, and safe handling outlined in this guide, researchers can effectively leverage this building block to accelerate their discovery programs.

References

- **Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.** MySkinRecipes. [\[Link\]](#)
- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [\[Link\]](#)
- Suzuki Coupling Reaction Procedure. Rose-Hulman Institute of Technology. [\[Link\]](#)
- Suzuki Coupling. Organic Chemistry Portal. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate [myskinrecipes.com]
- 3. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | 139308-52-4 [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the Pyrazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331656#ethyl-4-bromo-1-methyl-1h-pyrazole-3-carboxylate-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com